![molecular formula C18H16N2O2 B5712718 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential medical applications. DMQX belongs to the family of quinazolinones, which are known to exhibit a wide range of biological activities. DMQX has been found to have potent antagonistic effects on glutamate receptors, which are involved in the regulation of neuronal activity.
科学研究应用
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to have potent antagonistic effects on several subtypes of glutamate receptors, including AMPA, kainate, and NMDA receptors. Glutamate receptors are involved in the regulation of synaptic plasticity, learning, and memory. Dysregulation of glutamate receptor signaling has been implicated in several neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia.
作用机制
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone acts as a competitive antagonist of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the activation of downstream signaling pathways. This compound has been found to have higher affinity for kainate receptors than for AMPA or NMDA receptors. The antagonistic effects of this compound on glutamate receptors have been shown to reduce excitotoxicity and protect against neuronal damage in several animal models of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its antagonistic effects on glutamate receptors, this compound has been found to modulate the activity of several other neurotransmitter systems, including GABA, dopamine, and acetylcholine. This compound has also been found to regulate the expression of several genes involved in neuronal function and survival.
实验室实验的优点和局限性
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It has high potency and selectivity for glutamate receptors, allowing for precise modulation of glutamate receptor signaling. This compound has also been found to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, this compound has several limitations, including its low solubility in aqueous solutions and its potential off-target effects on other neurotransmitter systems.
未来方向
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several potential future directions for research. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and selectivity for specific glutamate receptor subtypes. Another area of interest is the investigation of the therapeutic potential of this compound in animal models of neurological and psychiatric disorders. Finally, the role of this compound in modulating synaptic plasticity and learning and memory processes warrants further investigation.
合成方法
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone can be synthesized by the reaction of 3,4-dimethylphenylacetic acid with 2-aminoacetophenone in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then cyclized with ammonium acetate to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-14(9-13(12)2)17(21)10-20-11-19-16-6-4-3-5-15(16)18(20)22/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMULQJOKRAFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
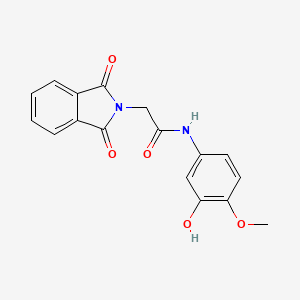
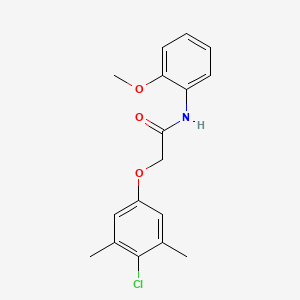
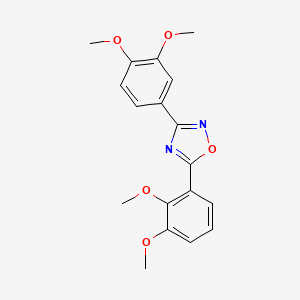
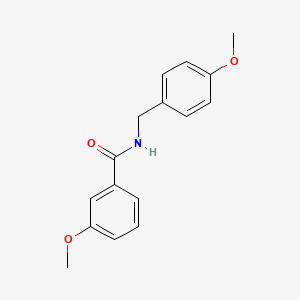
![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)

![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)
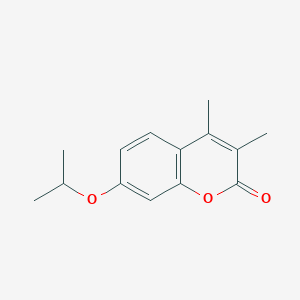
![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)
![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)